molecular formula C14H13ClN4O B7463490 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide

3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide

Cat. No.: B7463490
M. Wt: 288.73 g/mol
InChI Key: RHKJYCYNIVCZGU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chloroimidazo[1,2-a]pyridine core, which is a fused heterocyclic system, and a cyano group attached to a propenamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors

The cyano group is introduced through nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide. The final step involves the formation of the propenamide moiety, which can be achieved through condensation reactions with suitable amines and acrylonitrile derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents replacing the chloro group.

Scientific Research Applications

3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The chloroimidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloroimidazo[1,2-a]pyridine: Lacks the cyano and propenamide groups, resulting in different reactivity and applications.

    3-cyanoimidazo[1,2-a]pyridine: Similar core structure but without the chloro and propenamide groups.

    N-(propan-2-yl)propenamide: Contains the propenamide moiety but lacks the imidazo[1,2-a]pyridine core.

Uniqueness

3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-9(2)17-14(20)10(8-16)7-11-13(15)18-12-5-3-4-6-19(11)12/h3-7,9H,1-2H3,(H,17,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKJYCYNIVCZGU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=C(N=C2N1C=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.